molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No. B1304669
Key on ui cas rn: 443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
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Patent
US07429598B2

Procedure details

To a stirred solution of c.H2SO4 (740 mL) at 0 to 5° C. was added 1,3-dibromo-5-fluoro-2-methoxybenzene (223.3 g, 0.786 mol). A solution of fuming nitric acid (90%, 38 mL, 0.815 mol) in c.H2SO4 (740 mL) was added dropwise, maintaining the temperature between 0 and 5° C. The reaction mixture was stirred at 3 to 5° C. for 2 hours, quenched into ice (2.2 kg) and extracted with dichloromethane (3×2 L). The combined dichloromethane extracts were washed with saturated aqueous NaHCO3 solution (2×2 L), dried over Na2SO4, filtered and the filter cake washed with DCM (3×400 mL). The filtrate was concentrated in vacuo at 40° C. to give 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene as a pale orange crystalline solid (244.9 g, 95%).
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step Two
Quantity
223.3 g
Type
reactant
Reaction Step Three
Name
Quantity
740 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:12]([O-:14])=[O:13])=[C:4]([Br:9])[C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
740 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
223.3 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)OC
Name
Quantity
740 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 (± 1) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 3 to 5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0 and 5° C
CUSTOM
Type
CUSTOM
Details
quenched into ice (2.2 kg)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×2 L)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with saturated aqueous NaHCO3 solution (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with DCM (3×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1)F)[N+](=O)[O-])Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 244.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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